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molecular formula C7H5ClN2OS B8735015 5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

Cat. No. B8735015
M. Wt: 200.65 g/mol
InChI Key: UBRVSUJVBIDXAF-UHFFFAOYSA-N
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Patent
US08952005B2

Procedure details

To a round bottom flask was added 5-chloro-2-(methylthio)[1,3]thiazolo[5,4-b]pyridine (1-2) (11.5 g, 53.3 mmol), sodium methoxide (10.8 g, 200 mmol), anhydrous DCM (200 mL) and anhydrous MeOH (200 mL). The reaction mixture was then permitted to stir at room temperature under an atmosphere of nitrogen for 18 hours. The reaction mixture was then acidified to pH 5 with glacial acetic acid, then suspended in ethyl acetate and washed with water, then brine, dried over sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel chromatography (0-6% IPA/DCM) to give 5-chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine (1-3) as an off-white solid. HRMS (M+H)+: observed=198.9998, calculated=198.9994.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9](SC)=[N:10][C:5]2=[CH:4][CH:3]=1.[CH3:13][O-:14].[Na+].C(Cl)Cl.CO>C(OCC)(=O)C.C(O)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([O:14][CH3:13])=[N:10][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)SC(=N2)SC
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature under an atmosphere of nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (0-6% IPA/DCM)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SC(=N2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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